molecular formula C23H29NO3S B2951647 2-([1,1'-Biphenyl]-4-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone CAS No. 1797341-65-1

2-([1,1'-Biphenyl]-4-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone

Katalognummer B2951647
CAS-Nummer: 1797341-65-1
Molekulargewicht: 399.55
InChI-Schlüssel: KKDAQZAMIDOOCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-([1,1'-Biphenyl]-4-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as BSI-201 and has been studied for its potential use in cancer treatment. BSI-201 is a PARP (poly ADP-ribose polymerase) inhibitor that has shown promising results in preclinical studies.

Wirkmechanismus

BSI-201 inhibits PARP, an enzyme that plays a crucial role in DNA repair. When DNA is damaged, PARP is activated and recruits other proteins to repair the damage. Inhibition of PARP prevents DNA repair, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
BSI-201 has been shown to enhance the cytotoxicity of DNA-damaging agents, such as chemotherapy and radiation therapy, in preclinical studies. BSI-201 has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, BSI-201 has been shown to inhibit angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using BSI-201 in lab experiments is its specificity for PARP. This allows for targeted inhibition of PARP without affecting other cellular processes. However, one limitation of using BSI-201 is its low solubility in water, which can affect its bioavailability and efficacy.

Zukünftige Richtungen

There are several future directions for the study of BSI-201. One area of research is the development of more potent PARP inhibitors with improved solubility and pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict response to PARP inhibitors. In addition, the combination of PARP inhibitors with other therapies, such as immunotherapy, is an area of active research.

Synthesemethoden

The synthesis of BSI-201 involves several steps. The first step involves the protection of the piperidine nitrogen with a Boc (tert-butyloxycarbonyl) group. The next step involves the reaction of 4-isobutylsulfonyl-1-piperidinecarboxylic acid with 4-bromo-1-biphenyl in the presence of a palladium catalyst to form the biphenyl-piperidine intermediate. The final step involves the removal of the Boc group to form BSI-201.

Wissenschaftliche Forschungsanwendungen

BSI-201 has been extensively studied for its potential use in cancer treatment. PARP inhibitors have been shown to be effective in treating tumors that have defects in DNA repair pathways, such as BRCA1/2 mutations. BSI-201 has been shown to enhance the cytotoxicity of DNA-damaging agents, such as chemotherapy and radiation therapy, in preclinical studies.

Eigenschaften

IUPAC Name

1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-2-(4-phenylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO3S/c1-18(2)17-28(26,27)22-12-14-24(15-13-22)23(25)16-19-8-10-21(11-9-19)20-6-4-3-5-7-20/h3-11,18,22H,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDAQZAMIDOOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.